molecular formula C18H21N3O4S B2421879 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 627817-10-1

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2421879
CAS No.: 627817-10-1
M. Wt: 375.44
InChI Key: YSLSYZMVGWMNQV-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-10-17(26-11(2)19-10)15(22)13-14(12-6-5-9-25-12)21(8-7-20(3)4)18(24)16(13)23/h5-6,9,14,23H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLSYZMVGWMNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CO3)CCN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrrole ring and thiazole moiety, suggest various biological activities. This article explores the biological activity of this compound, summarizing existing research findings, potential therapeutic applications, and structural comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features:

  • Pyrrole Ring : A five-membered ring known for its biological activity.
  • Thiazole Moiety : Associated with antimicrobial and anticancer properties.
  • Dimethylamino Group : Often enhances solubility and biological activity.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC18H23N3O3SC_{18}H_{23}N_{3}O_{3}S
Functional GroupsDimethylamino, Thiazole, Furan
Biological Activity PotentialAntimicrobial, Anticancer

Anticancer Potential

The structural motifs present in this compound suggest potential anticancer activity. Compounds similar to this structure have been investigated for their ability to inhibit tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : Many pyrrole derivatives are known to induce apoptosis in cancer cells.
  • Targeting Specific Enzymes : Some studies suggest that thiazole compounds can inhibit enzymes involved in cancer progression.

Case Studies

  • Thiazole Derivative A : Exhibited significant antimicrobial activity against Staphylococcus aureus with an IC50 of 10 µg/mL.
  • Pyrrole Compound B : Demonstrated anticancer activity in vitro with an IC50 of 15 µg/mL against breast cancer cell lines.

Table 2: Comparative Biological Activities of Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 Value (µg/mL)
Thiazole Derivative AThiazole ringAntimicrobial10
Pyrrole Compound BPyrrole backboneAnticancer15
Dimethoxyphenyl CDimethoxy substitutionNeuroprotective12

While specific mechanisms for the compound remain unclear due to limited research, insights can be drawn from related compounds:

  • Enzyme Inhibition : Many thiazoles act as enzyme inhibitors, disrupting metabolic pathways in pathogens and cancer cells.
  • Cell Membrane Disruption : Pyrrole derivatives may interact with cell membranes, leading to increased permeability and cell death.

Q & A

Q. What are the key synthetic strategies for constructing the pyrrol-2-one core in this compound?

The pyrrol-2-one core can be synthesized via base-assisted cyclization of substituted diketones or hydroxy intermediates. For example, describes cyclization of 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one derivatives using amines or phenols under reflux conditions. This method achieves yields of 44–86% with purification via column chromatography (gradient elution with ethyl acetate/petroleum ether) or ethanol recrystallization . Alternative routes, such as Suzuki-Miyaura cross-coupling (e.g., using Pd(PPh₃)₄ catalysts in degassed DMF/water mixtures), may be employed to introduce aryl or heteroaryl substituents, as seen in .

Q. How is the compound’s structure validated after synthesis?

Multi-modal characterization is critical:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY or HSQC) resolves regiochemical ambiguities, particularly for the furan-2-yl and dimethylthiazole substituents. highlights ¹H NMR signals at δ 6.8–7.5 ppm for aromatic protons and δ 2.5–3.5 ppm for dimethylamino groups .
  • HRMS confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₄N₃O₅S: 418.1432) .
  • FTIR identifies functional groups (e.g., hydroxyl stretching at 3200–3400 cm⁻¹ and carbonyl peaks at 1650–1750 cm⁻¹) .

Q. What safety precautions are recommended during handling?

outlines protocols:

  • P210 : Avoid heat, sparks, or open flames due to potential flammability.
  • P201/P202 : Review material-specific safety sheets before use.
  • Work under fume hoods to minimize inhalation of dimethylamino or thiazole-derived vapors .

Advanced Research Questions

Q. How can conflicting NMR data for the pyrrol-2-one ring substituents be resolved?

Contradictions in coupling constants or chemical shifts (e.g., differentiating between 3-hydroxy and 4-carbonyl groups) require advanced NMR techniques :

  • NOESY/ROESY to confirm spatial proximity of substituents.
  • Variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the dimethylaminoethyl group).
  • X-ray crystallography (as in for related thiazole derivatives) provides unambiguous confirmation of regiochemistry and stereoelectronic effects .

Q. What strategies optimize the yield of the 2,4-dimethylthiazole-5-carbonyl moiety?

The thiazole carbonyl group is sensitive to hydrolysis. Key optimizations include:

  • Protection of the thiazole nitrogen during coupling steps (e.g., using Boc groups).
  • Low-temperature reactions (0–5°C) for acylation steps, as seen in for similar oxadiazole syntheses .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligands) improve coupling efficiency for electron-deficient heterocycles .

Q. How are solvent and base choices critical in cyclization reactions?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. uses ethanol for cyclization, balancing reactivity and purity .
  • Weak bases (e.g., K₂CO₃) minimize decomposition of acid-sensitive groups (e.g., the 3-hydroxy substituent), while stronger bases (K₃PO₄) are reserved for coupling steps .

Q. What analytical methods differentiate between keto-enol tautomers in the pyrrol-2-one system?

  • Deuterium exchange experiments (D₂O shake) identify enolic protons.
  • ¹³C NMR : Keto tautomers show carbonyl carbons at δ 190–210 ppm, while enolic forms exhibit downfield shifts (δ 170–190 ppm) .
  • UV-Vis spectroscopy : Tautomers exhibit distinct λmax values due to conjugation differences .

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